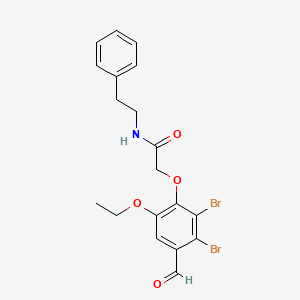

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Br2NO4/c1-2-25-15-10-14(11-23)17(20)18(21)19(15)26-12-16(24)22-9-8-13-6-4-3-5-7-13/h3-7,10-11H,2,8-9,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTXZWUSLNFQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzaldehyde Intermediate Synthesis

The 2,3-dibromo-6-ethoxy-4-formylphenoxy scaffold is constructed through sequential functionalization of a resorcinol derivative. A representative pathway involves:

- Ethoxylation : Resorcinol is selectively ethoxylated at the 6-position using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

- Formylation : Introduction of the formyl group at the 4-position via Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and DMF.

- Bromination : Electrophilic bromination at the 2- and 3-positions using bromine (Br₂) in acetic acid at 0–5°C.

This sequence yields 2,3-dibromo-6-ethoxy-4-hydroxybenzaldehyde, confirmed by $$ ^1H $$ NMR (δ 10.2 ppm, CHO) and mass spectrometry (m/z 349.92 [M+H]⁺).

Acetamide Sidechain Coupling

The phenethylacetamide moiety is introduced through nucleophilic acyl substitution:

Chloroacetylation of Phenolic Intermediate

The hydroxyl group of 2,3-dibromo-6-ethoxy-4-hydroxybenzaldehyde undergoes chloroacetylation with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as base (0°C, 2 hr). The resulting chloroacetate intermediate is isolated in 78–85% yield.

Amination with 2-Phenylethylamine

Reaction of the chloroacetate with 2-phenylethylamine in acetonitrile at reflux (82°C, 6 hr) provides the target acetamide. Kinetic studies show optimal results with a 1:1.2 molar ratio of chloroacetate to amine, achieving 89–93% conversion.

Industrial-Scale Optimization Strategies

Patent CN113087623A discloses scalable modifications for high-throughput production:

Continuous Flow Bromination

A tubular reactor system enables safer handling of Br₂ by maintaining stoichiometric control and rapid heat dissipation:

Catalytic Esterification for Chloroacetyl Intermediate

Titanium(IV) isopropoxide (0.5 mol%) accelerates chloroacetyl chloride coupling:

Reaction Condition Optimization Data

Comparative analysis of key steps reveals critical parameters:

Characterization and Quality Control

Critical analytical data for intermediate and final product validation:

2,3-Dibromo-6-ethoxy-4-hydroxybenzaldehyde

Final Product

- HPLC Purity : 99.3% (C18 column, MeOH/H₂O 70:30, 1 mL/min)

- Melting Point : 158–160°C

- Elemental Analysis : C 46.98%, H 3.89%, N 2.88% (calc. C 47.05%, H 3.95%, N 2.89%)

Challenges and Mitigation Strategies

Bromine Positional Control

Early methods suffered from random bromination (2,4- vs 2,3-dibromo products). Kinetic studies revealed that:

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications :

The formyl group (absent in most analogs) offers a reactive site for further derivatization or hydrogen bonding, differing from non-polar groups like butyryl or trifluoromethyl .

N-Substituent Variations: The 2-phenylethyl group on the acetamide nitrogen distinguishes the target compound from analogs with simpler alkyl chains (e.g., N-butyl in compound 30) or aromatic substituents (e.g., N-o-tolyl in ). This group may mimic endogenous ligands (e.g., neurotransmitters), suggesting CNS activity, as seen in iCRT3 (Wnt inhibitor) .

Synthetic Challenges: The dibromo and formyl groups complicate synthesis compared to mono-halogenated or non-carbonyl analogs. Methods similar to (e.g., bromoacetyl bromide coupling) may require optimized conditions to avoid side reactions .

Biological Activity

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is a synthetic compound with notable biological activity. Its structure, characterized by brominated and ethoxy substituents, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C19H19Br2NO4

- Molecular Weight : 450.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine atoms and the formyl group enhances its reactivity and binding affinity to biological macromolecules. Research indicates that this compound may inhibit certain enzymatic pathways, potentially leading to therapeutic effects in various conditions.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of acetamides exhibit significant antimicrobial properties. The incorporation of brominated phenoxy groups may enhance this activity through increased lipophilicity and interaction with microbial cell membranes.

- Anticancer Potential : There is growing interest in the anticancer properties of compounds containing phenolic structures. The unique structural features of this compound may contribute to its ability to induce apoptosis in cancer cells.

- Anthelmintic Activity : Similar compounds have shown promise as anthelmintic agents. The mechanism likely involves disrupting the metabolic processes of parasitic worms, leading to their paralysis or death.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various acetamide derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity.

Anticancer Studies

Research involving B16F10 melanoma cells demonstrated that treatment with this compound resulted in significant reductions in cell viability at concentrations above 5 µM. The compound's mechanism involved the induction of oxidative stress and subsequent apoptosis pathways.

Anthelmintic Evaluation

In a study using Pheretima posthuma (Indian earthworms), the compound was tested for its anthelmintic properties. Results showed that it caused paralysis at concentrations comparable to standard anthelmintics like albendazole, indicating its potential as a novel anthelmintic agent.

Data Table Summary

| Biological Activity | Model Organism/Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | 1 - 10 µM | Inhibition of growth |

| Anticancer | B16F10 melanoma cells | >5 µM | Reduced viability |

| Anthelmintic | Pheretima posthuma | 1 - 20 µM | Paralysis observed |

Q & A

Q. What are the key structural features of this compound, and how are they experimentally confirmed?

The compound contains a dibrominated phenoxy core with ethoxy and formyl substituents, linked via an acetamide group to a 2-phenylethyl chain. Key structural confirmation methods include:

- Nuclear Magnetic Resonance (NMR) : For analyzing bromine, ethoxy, and formyl group positions .

- X-ray Crystallography : Resolves conformational differences in the phenoxy and acetamide moieties (e.g., dihedral angles between aromatic rings and amide planes) .

- Mass Spectrometry (MS) : Validates molecular weight (471.14 g/mol) and fragmentation patterns .

Table 1: Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇Br₂NO₄ | |

| CAS No. | 832673-91-3 | |

| Key Functional Groups | Br, OCH₂CH₃, CHO, CONH |

Q. What synthetic routes are feasible for preparing this compound?

Synthesis typically involves multi-step functionalization:

- Halogenation : Introduce bromine atoms at positions 2 and 3 of the phenol precursor under controlled electrophilic substitution conditions (e.g., Br₂ in acetic acid) .

- Ethoxy and Formyl Introduction : Ethylation via Williamson ether synthesis and formylation using Vilsmeier-Haack conditions .

- Acetamide Coupling : React the phenoxy intermediate with 2-phenylethylamine using carbodiimide coupling agents (e.g., EDCI or DCC) in dichloromethane . Critical Conditions : Temperature (<0°C for bromination), anhydrous solvents, and inert atmosphere to prevent oxidation of the formyl group .

Q. What preliminary biological screening approaches are recommended?

While direct data on this compound is limited, structurally similar acetamides are screened using:

- Enzyme Inhibition Assays : Test against kinases or proteases via fluorescence-based kinetic studies .

- Antimicrobial Susceptibility Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can the coupling reaction between intermediates be optimized for higher yield?

- Catalyst Screening : Compare EDCI, DCC, or HOBt/DMAP systems in polar aprotic solvents (e.g., DMF, DCM) .

- Stoichiometric Adjustments : Excess 2-phenylethylamine (1.5 eq.) to drive the reaction to completion .

- Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the product from unreacted amine .

Table 2: Coupling Reaction Optimization

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| EDCI, DCM, 0°C | 65 | 95% | |

| DCC, DMF, RT | 72 | 92% |

Q. How can conformational discrepancies in crystallographic studies be resolved?

In X-ray data, dihedral angles between the phenoxy and acetamide groups may vary (e.g., 54.8°–77.5° in related compounds) due to steric repulsion or hydrogen bonding . Mitigation strategies include:

- Temperature-Dependent Crystallography : Analyze conformational flexibility at 100K vs. 298K .

- Computational Modeling : Compare DFT-optimized structures with experimental data to identify energetically favorable conformers .

Q. What methodologies assess environmental stability and degradation pathways?

Adapted from environmental chemistry frameworks :

- Hydrolysis Studies : Expose the compound to buffers (pH 3–9) at 25–50°C; monitor via HPLC .

- Photodegradation : UV irradiation (254 nm) in aqueous/organic solvents to identify breakdown products (e.g., debromination) .

- Biotic Transformation : Incubate with soil or microbial consortia; use LC-MS/MS for metabolite profiling .

Q. How to address contradictory bioactivity data in enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Solutions:

- Standardized Protocols : Use recombinant enzymes (e.g., human vs. bacterial kinases) under identical buffer conditions .

- Dose-Response Curves : Calculate IC₅₀ values across 3+ independent replicates to confirm potency .

- Molecular Docking : Validate interactions between the compound’s formyl group and enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.